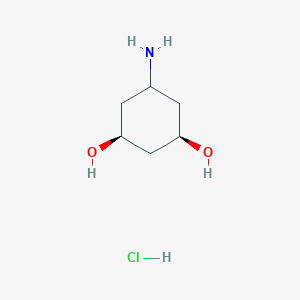
N-(piperidin-3-yl)hydroxylaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-3-yl)hydroxylaminedihydrochloride is a chemical compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)hydroxylaminedihydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine. One common method includes the use of piperidine and hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-3-yl)hydroxylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(piperidin-3-yl)hydroxylaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(piperidin-3-yl)hydroxylaminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with similar reactivity.
Pyridine: Another nitrogen-containing heterocycle with different electronic properties.
Piperazine: A compound with two nitrogen atoms in the ring, offering different reactivity and applications.
Uniqueness
N-(piperidin-3-yl)hydroxylaminedihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxylamine group allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
N-piperidin-3-ylhydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-7-5-2-1-3-6-4-5;;/h5-8H,1-4H2;2*1H |
Clave InChI |
ISMRJZCKRVZZHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)










